molecular formula C22H23NO3 B443548 5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide

5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide

Cat. No.: B443548
M. Wt: 349.4g/mol
InChI Key: CFTNPAGMOQDGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a phenyl group, and a tert-butylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form 4-tert-butylphenoxyalkane. This intermediate is then reacted with furfural or a furan derivative under specific conditions to introduce the furan ring. The final step involves the amidation of the resulting compound with aniline or a substituted aniline to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the phenyl or tert-butylphenoxy moieties .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide is unique due to its specific combination of a furan ring, phenyl group, and tert-butylphenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4g/mol

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C22H23NO3/c1-22(2,3)16-9-11-18(12-10-16)25-15-19-13-14-20(26-19)21(24)23-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3,(H,23,24)

InChI Key

CFTNPAGMOQDGRE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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